molecular formula C14H20N2O3 B5858829 (NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine

Cat. No.: B5858829
M. Wt: 264.32 g/mol
InChI Key: DYTFSELSLXLGBO-RVDMUPIBSA-N
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Description

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine is a chemical compound with a complex structure that includes a methoxy group, a morpholine ring, and a hydroxylamine group

Properties

IUPAC Name

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11(15-17)12-3-4-14(18-2)13(9-12)10-16-5-7-19-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFSELSLXLGBO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone. This intermediate can be synthesized through the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst .

The next step involves the conversion of 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone to the target compound by reacting it with hydroxylamine hydrochloride under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: A precursor in the synthesis of the target compound.

    4-methoxybenzaldehyde: A starting material in the synthetic route.

    Morpholine: A component of the morpholine ring in the compound.

Uniqueness

(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

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